aluminium chloride hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

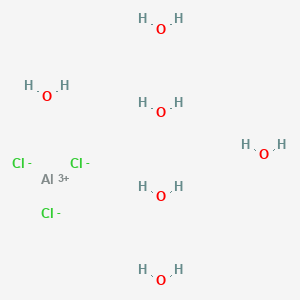

Aluminium chloride hexahydrate (AlCl₃·6H₂O) is a hydrated crystalline compound formed when anhydrous aluminium chloride (AlCl₃) reacts with water. Unlike its anhydrous counterpart, which is a potent Lewis acid used in catalysis, the hexahydrate loses Lewis acidity due to water coordination but retains utility in diverse fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium chloride hexahydrate can be prepared by treating concentrated hydrochloric acid with a solution of anhydrous aluminium chloride in water, followed by saturating with dry hydrogen chloride . Another method involves heating aluminium hydroxide with concentrated hydrochloric acid in a sealed tube .

Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium hydroxide with hydrochloric acid at elevated temperatures. The reaction mixture is then cooled to precipitate the hexahydrate form . Another industrial method involves the reaction of aluminium metal with chlorine gas, followed by hydration of the resulting aluminium chloride .

Chemical Reactions Analysis

Primary Reaction Pathways

Heating [Al(H₂O)₆]Cl₃ results in hydrolysis rather than dehydration due to the stability of its aquo ligands:

[Al(H₂O)₆]Cl₃ΔAl(OH)₃+3HCl+3H₂O(Source:[1][9][11])

At temperatures >400°C, aluminium hydroxide further decomposes:

2Al(OH)₃ΔAl₂O₃+3H₂O(Source:[9])

Thermodynamic Data

| Reaction | ΔG (kJ/mol) | Temperature Range | Conditions | Source |

|---|---|---|---|---|

| [Al(H₂O)₆]Cl₃ → Al(OH)₃ + HCl | -265.0 | 230–270°C | Ambient pressure | |

| 2[Al(H₂O)₆]Cl₃ → Al₂O₃ + 6HCl | -66.8 | 600°C | HCl atmosphere |

Key Findings :

-

Direct thermal decomposition above 300°C favors alumina (Al₂O₃) formation over anhydrous AlCl₃ due to competing hydrolysis ( ).

-

Dehydration under HCl gas suppresses hydrolysis, enabling partial recovery of AlCl₃ ( ).

Acid-Base Behavior

In water, [Al(H₂O)₆]³⁺ undergoes stepwise hydrolysis:

[Al(H₂O)₆]³⁺⇌[Al(OH)(H₂O)₅]²⁺+H⁺(Ka=1.3×10−5)(Source:[1][9])

This acidity enables reactions with bases:

[Al(H₂O)₆]Cl₃+3NaOH→Al(OH)₃+3NaCl+6H₂O(Source:[1][9])

Hydrothermal Hydrolysis

Under hydrothermal conditions (100–200°C), [Al(H₂O)₆]Cl₃ forms boehmite (γ-AlOOH) or bayerite (Al(OH)₃):

[Al(H₂O)₆]Cl₃H₂Oγ-AlOOH+3HCl+4H₂O(Source:[10][11])

Production of Poly(aluminium Chloride) (PACl)

Partial decomposition at 230–260°C yields basic aluminium chloride ([Al₂(OH)₄Cl₂·H₂O]), which dissolves in water to form PACl:

[Al(H₂O)₆]Cl₃ΔAl₂(OH)₄Cl₂\cdotpH₂OH₂OPACl(Source:[11][13])

Reaction Kinetics

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Activation Energy (Eₐ) | 85.2 kJ/mol | 230–270°C, rotary reactor | |

| Reaction Order | 0.7 | Pseudo-first-order model |

Applications : PACl is widely used as a flocculant in water treatment due to its high charge density ( ).

Ligand Exchange Reactions

[Al(H₂O)₆]³⁺ readily forms complexes with Lewis bases:

[Al(H₂O)₆]³⁺+4Cl⁻→[AlCl₄]⁻+6H₂O(Source:[1][4])

In non-aqueous solvents (e.g., THF), it reacts with hydrides:

[Al(H₂O)₆]Cl₃+3MgH₂→[AlH₄]⁻+3MgCl₂(Source:[1])

Comparative Analysis of Dehydration Methods

Scientific Research Applications

Medical Applications

1.1 Treatment of Hyperhidrosis

Aluminium chloride hexahydrate is primarily recognized for its use in treating hyperhidrosis, a condition characterized by excessive sweating. It acts as an antiperspirant by blocking sweat glands. Several studies have demonstrated its efficacy:

- Iontophoresis Studies : A randomized controlled trial compared the effects of this compound gel iontophoresis with tap water iontophoresis in patients with primary palmar hyperhidrosis. Results indicated significant reductions in sweating rates, suggesting that this compound gel is a more effective treatment option with fewer side effects than tap water iontophoresis .

- Combination Therapies : Research has shown that combining this compound with salicylic acid in a gel formulation can enhance efficacy while minimizing skin irritation, which is a common side effect associated with higher concentrations of aluminium chloride .

- Long-term Efficacy : A study involving patients treated with 20% aluminium chloride solution for axillary hyperhidrosis reported that 60% experienced excellent results, while 40% had good outcomes, highlighting its effectiveness as a first-line treatment .

Chemical Applications

2.1 Catalytic Properties

This compound serves as a catalyst in various organic reactions due to its Lewis acid properties:

- Friedel-Crafts Reactions : It is commonly used to facilitate Friedel-Crafts acylation and alkylation reactions, where it helps form carbon-carbon bonds by activating electrophiles .

- Synthesis of Organometallic Compounds : This compound can induce hydrocarbon couplings and rearrangements, making it valuable in synthesizing complex organic molecules. For instance, it has been employed in the Fischer–Hafner synthesis to create bis(arene) metal complexes from metal halides .

Comparative Studies and Case Examples

Mechanism of Action

Aluminium chloride hexahydrate acts as a Lewis acid, meaning it can accept electron pairs from other molecules during chemical reactions . In antiperspirant products, it works by causing an obstruction of the distal sweat gland ducts, where the metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output . This mechanism is effective in reducing underarm perspiration .

Comparison with Similar Compounds

Key Properties:

- Chemical Formula : AlCl₃·6H₂O

- Molecular Weight : 241.43 g/mol

- Melting Point : 100°C (decomposes)

- Density : 2.39 g/cm³

- Solubility : Highly soluble in water (477 g/L at 20°C) and polar solvents .

- pH : ~2.5–3.5 in aqueous solutions .

Anhydrous Aluminium Chloride (AlCl₃)

| Property | AlCl₃·6H₂O | Anhydrous AlCl₃ |

|---|---|---|

| Structure | Hexahydrate with coordinated H₂O | Covalent lattice (Lewis acid) |

| Lewis Acidity | Non-acidic | Strong Lewis acid |

| Catalytic Use | Limited to aqueous-phase reactions | Friedel-Crafts alkylation, polymerization |

| Moisture Sensitivity | Stable in hydrated form | Reacts violently with water |

| Industrial Role | Antiperspirants, alumina production | Petrochemical catalysis, dye synthesis |

Key Differences: Anhydrous AlCl₃ is critical in organic synthesis (e.g., Friedel-Crafts reactions), whereas the hexahydrate’s applications are constrained to non-acidic environments. Dehydration of AlCl₃·6H₂O to recover anhydrous AlCl₃ is challenging due to hydrolysis risks and requires protective atmospheres or toxic chlorine gas .

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

| Property | AlCl₃·6H₂O | MgCl₂·6H₂O |

|---|---|---|

| Dehydration Pathway | Forms AlOCl and Al₂O₃ at >100°C | Forms MgO and HCl at 110–120°C |

| Industrial Use | Alumina production, antiperspirants | Dust control, magnesium metal production |

| Solubility | 477 g/L (20°C) | 542 g/L (20°C) |

| Role in Hydrotalcite Synthesis | Not applicable | Used in layered double hydroxides |

Key Insights :

Both salts face challenges in dehydration, but MgCl₂·6H₂O is more thermally stable. AlCl₃·6H₂O’s selective crystallization from hydrochloric acid solutions is a key step in metallurgical alumina production, whereas MgCl₂·6H₂O is critical for magnesium refining .

Cobalt Chloride Hexahydrate (CoCl₂·6H₂O)

| Property | AlCl₃·6H₂O | CoCl₂·6H₂O |

|---|---|---|

| Hydration States | Only hexahydrate stable | Exists as mono-, di-, and hexahydrate |

| Color | White to pale yellow | Pink (hexahydrate), blue (anhydrous) |

| Indicator Use | Not applicable | Humidity indicator in silica gel |

| Biological Role | Zebrafish model for Alzheimer’s | Limited biomedical use |

Contrast :

CoCl₂·6H₂O’s color-changing property makes it a humidity indicator, while AlCl₃·6H₂O’s biomedical relevance includes Alzheimer’s research in zebrafish models .

Iron Chlorides (FeCl₃·6H₂O and FeCl₂·4H₂O)

| Property | AlCl₃·6H₂O | FeCl₃·6H₂O |

|---|---|---|

| Crystallization Behavior | Selective salting-out in HCl | Co-precipitates with AlCl₃·6H₂O |

| Impurity in Alumina | Requires removal to <0.007% Fe₂O₃ | Contaminant in bauxite processing |

| Catalytic Role | Limited | Water treatment, PCB etching |

Separation Challenges :

Fe³⁺ impurities in AlCl₃·6H₂O solutions complicate alumina production. Adjusting pH and washing steps are critical to achieving high-purity AlCl₃·6H₂O .

Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) Mixtures

Application in Dermatology :

- AlCl₃·6H₂O (10–30%) combined with NiSO₄·6H₂O (15%) in patch tests identifies nickel allergies. Higher AlCl₃ concentrations reduce false-positive reactions .

Research Findings and Data Tables

Table 1: Thermal Decomposition Pathways

| Compound | Decomposition Products | Temperature Range |

|---|---|---|

| AlCl₃·6H₂O | Al₂O₃ + HCl + H₂O | >100°C (decomposes) |

| MgCl₂·6H₂O | MgO + HCl | 110–120°C |

| CoCl₂·6H₂O | CoCl₂ (anhydrous) + H₂O | 40–50°C (stepwise) |

Table 2: Biomedical Efficacy in Hyperhidrosis

| Formulation | Efficacy (% Sweat Reduction) | Irritation Risk |

|---|---|---|

| AlCl₃·6H₂O (20% in ethanol) | 70–80% | High |

| AlCl₃·6H₂O + Triethanolamine | 50–60% | Moderate |

| MgCl₂·6H₂O (topical) | Not studied | Low |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying aluminium chloride hexahydrate (AlCl₃·6H₂O) in laboratory settings?

this compound is synthesized by dissolving aluminium hydroxide in hydrochloric acid, followed by crystallization via hydrogen chloride saturation at ~20°C to remove impurities like iron(III) chloride . The Solvay process is also employed industrially, involving evaporation and crystal separation . Purification includes dissolution in HCl and reprecipitation under HCl saturation, with recycling of acid solutions . Key purity parameters (e.g., ≤0.5% alkali metals, ≤0.001% Fe) are verified via ICP/AAS .

Q. What structural characteristics distinguish the hexahydrate form from anhydrous AlCl₃?

The hexahydrate adopts an octahedral geometry with six water molecules coordinating the Al³⁺ ion, forming [Al(H₂O)₆]³⁺ cations and Cl⁻ anions . This contrasts with anhydrous AlCl₃, which exists as a layered cubic structure or dimeric Al₂Cl₆ in vapor/liquid phases . The hexahydrate’s crystal structure (density: 2.398 g/cm³, melting point: 100°C with decomposition) is less thermally stable than the anhydrous form (m.p. 192.6°C) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

The compound reacts violently with bases and can cause respiratory, skin, and eye irritation . Handling requires PPE (gloves, goggles), fume hoods for dust control, and neutralization of spills with sodium bicarbonate. Storage must avoid moisture and temperatures >25°C to prevent decomposition .

Advanced Research Questions

Q. Why is dehydration of AlCl₃·6H₂O to anhydrous AlCl₃ challenging, and what novel methods are under investigation?

Direct heating of the hexahydrate produces Al(OH)₃ and HCl instead of anhydrous AlCl₃ due to hydrolysis . Current methods focus on alcohol-ammonia or double-salt dehydration, but these require rigorous atmospheric control (e.g., inert gas) to avoid rehydration and HCl release . Comparative studies with MgCl₂·6H₂O dehydration suggest potential pathways, but feasibility remains limited by byproduct management .

Q. How can researchers ensure high-purity AlCl₃·6H₂O for sensitive applications, and what analytical techniques are recommended?

Purity verification involves:

- Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to detect trace metals (e.g., Fe ≤1 ppm) .

- Karl Fischer Titration for water content (42–48% in hydrated form) .

- X-ray Diffraction (XRD) to confirm crystal structure and absence of anhydrous phase contamination .

Q. What factors influence the hydrolysis reactivity of AlCl₃·6H₂O in aqueous solutions, and how can this be controlled?

Hydrolysis generates HCl and acidic solutions (pH <2 at high concentrations) . Reactivity is concentration-dependent: dilute solutions form [Al(H₂O)₆]³⁺, while excess water promotes Al(OH)₃ precipitation . Buffering with chloride ions (e.g., NaCl) stabilizes the hexahydrate structure, mitigating hydrolysis in synthetic workflows .

Q. How is AlCl₃·6H₂O utilized in experimental models of hyperhidrosis, and what methodological considerations apply?

Preclinical studies use 20–25% AlCl₃·6H₂O in ethanol, applied under occlusion to mimic sweat gland obstruction . Key parameters include application timing (nighttime, low sweat activity), duration (6–8 hours), and post-treatment washing to minimize irritation . Dose-response studies suggest 10% concentrations may improve detection of aluminium allergies in patch tests .

Q. How do contradictions in dehydration studies inform alternative approaches for anhydrous AlCl₃ synthesis?

While traditional methods fail due to hydrolysis , recent proposals include:

Properties

Molecular Formula |

AlCl3H12O6 |

|---|---|

Molecular Weight |

241.43 g/mol |

IUPAC Name |

aluminum;trichloride;hexahydrate |

InChI |

InChI=1S/Al.3ClH.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 |

InChI Key |

JGDITNMASUZKPW-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.O.O.O.[Al+3].[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.